3'-Hexadecylterthiophene
Description
3'-Hexadecylterthiophene is an oligothiophene derivative consisting of three thiophene rings (terthiophene) with a hexadecyl (C₁₆H₃₃) alkyl chain attached at the 3'-position. This structural modification enhances solubility in organic solvents compared to unsubstituted terthiophenes, making it suitable for solution-processed organic electronic applications such as organic field-effect transistors (OFETs) and photovoltaics . The hexadecyl chain acts as a solubilizing group while minimally disrupting the π-conjugated backbone, preserving semiconducting properties. Characterization techniques like ¹H NMR (for alkyl chain integration analysis) and UV-Vis spectroscopy (for optical bandgap determination) are typically employed to study its electronic structure .
Properties
Molecular Formula |
C28H40S3 |
|---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-(3-hexadecylthiophen-2-yl)-3-thiophen-2-ylthiophene |
InChI |
InChI=1S/C28H40S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-19-22-30-27(24)28-25(20-23-31-28)26-18-16-21-29-26/h16,18-23H,2-15,17H2,1H3 |
InChI Key |
GVDGMOURMGWMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(SC=C1)C2=C(C=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hexadecylterthiophene typically involves the coupling of hexadecyl bromide with terthiophene under specific conditions. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the hexadecyl group and the terthiophene core .
Industrial Production Methods: Industrial production of 3’-Hexadecylterthiophene may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Suzuki Cross-Coupling
3HT is synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed reaction between 2,5-dibromothiophene and a hexadecyl-substituted thiophene boronic ester. Key parameters include:
| Reactants | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-Dibromothiophene + C16-boronate | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O | 78 |
The hexadecyl chain enhances solubility in nonpolar solvents, facilitating purification. Microwave-assisted methods reduce reaction times from 24 h to <2 h with comparable yields (75–82%) .
Oxidative Cyclization
Alternative routes employ alkyne cyclization :
-
2-Thienylacetylene precursors undergo Glaser coupling to form 1,3-diynes.
-
Cyclization with Na₂S yields the terthiophene core.
This method achieves 46–77% yields but requires stringent anhydrous conditions .
Electrochemical Polymerization
3HT undergoes electropolymerization to form conductive films. Cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆ reveals:
The hexadecyl chain suppresses dendritic growth, yielding smoother films ideal for organic electronics .
Sulfur Oxidation
Reaction with trifluoroperacetic acid produces 3HT-S-oxide as the major product (83% yield) :
The hexadecyl chain sterically shields the α-positions, favoring S-oxidation over ring epoxidation .
Epoxidation
Minor pathways involve thiophene-2,3-epoxide formation via Prilezhaev oxidation. Trapping experiments confirm a cationic intermediate stabilized by the alkyl chain .
Thermo-Optical Response
Heating 3HT films induces a blue shift in absorption (Δλ = 54 nm) due to conformational planarization. Fluorescence emission shifts from 642 nm to 594 nm, correlating with reduced π-stacking .
Side-Chain Functionalization
The hexadecyl chain undergoes thiol-ene "click" reactions with mercaptans under UV light, enabling covalent attachment to surfaces (e.g., Au nanoparticles) .
Stability and Degradation
3HT exhibits thermal stability up to 220°C (TGA). Photooxidation under UV/air generates sulfone derivatives (λₐᵦₛ shifted to 320 nm), limiting outdoor applications .
Scientific Research Applications
3'-Hexadecylterthiophene is a compound of significant interest in various scientific research applications, particularly in the fields of organic electronics, materials science, and nanotechnology. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
3'-Hexadecylterthiophene is a member of the terthiophene family, characterized by three thiophene rings connected in a linear fashion. The hexadecyl substituent enhances its solubility and processability, making it suitable for various applications.
Organic Solar Cells
One of the primary applications of 3'-Hexadecylterthiophene is in organic solar cells. Its ability to form well-defined π-stacking arrangements allows for efficient charge transport. Studies have shown that incorporating this compound into photovoltaic devices can enhance their power conversion efficiency.
Key Findings:
- Efficiency Improvement: Devices utilizing 3'-Hexadecylterthiophene have demonstrated power conversion efficiencies exceeding 6% under standard testing conditions.
- Stability: The compound exhibits good thermal stability, which is crucial for the longevity of solar cells.
Organic Field-Effect Transistors (OFETs)
3'-Hexadecylterthiophene is also utilized in organic field-effect transistors due to its high charge carrier mobility. The hexadecyl group contributes to the formation of ordered thin films, which are essential for effective transistor operation.
Performance Metrics:
- Charge Mobility: Reported values range from to , depending on the substrate and processing conditions.
- Device Stability: OFETs incorporating this compound show enhanced stability compared to those using other organic semiconductors.
Light Emitting Diodes (OLEDs)
In OLED technology, 3'-Hexadecylterthiophene serves as an emissive layer or as part of the charge transport layers. Its photophysical properties allow for efficient light emission.
Case Study:
- A recent study demonstrated that OLEDs using 3'-Hexadecylterthiophene achieved a luminous efficiency of over 20 cd/A, indicating its potential for high-performance lighting applications.
Nanocomposites
3'-Hexadecylterthiophene can be integrated into nanocomposites to enhance mechanical properties and conductivity. When combined with nanoparticles or other polymers, it can create materials with tailored properties for specific applications.
Examples:
- Conductive Films: Incorporating this compound into polymer matrices has resulted in conductive films suitable for flexible electronic devices.
- Sensing Applications: Nanocomposites featuring 3'-Hexadecylterthiophene have been explored for use in chemical sensors due to their sensitivity to various analytes.
Self-Assembly and Nanostructuring
The self-assembly properties of 3'-Hexadecylterthiophene allow it to form organized structures at the nanoscale. This characteristic is beneficial for developing nanoscale devices and materials.
Research Insights:
- Self-assembled monolayers of this compound have been utilized in biosensing applications, demonstrating high selectivity and sensitivity towards biomolecules.
Mechanism of Action
The mechanism of action of 3’-Hexadecylterthiophene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The long hexadecyl chain allows it to embed within lipid bilayers, affecting membrane fluidity and protein function. The thiophene core can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding events .
Comparison with Similar Compounds
Table 1: Comparative Properties of Alkyl-Substituted Thiophene Derivatives
| Property | 3'-Hexadecylterthiophene | Poly(3-hexylthiophene) (P3HT) | Poly(3-dodecylthiophene) (P3DDT) |
|---|---|---|---|
| Alkyl Chain Length | C₁₆ | C₆ | C₁₂ |
| Solubility in CHCl₃ | High (~50 mg/mL) | Moderate (~20 mg/mL) | High (~40 mg/mL) |
| Conductivity (S/cm) | 10⁻³ – 10⁻² | 10⁻¹ – 10⁰ | 10⁻² – 10⁻¹ |
| Optical Bandgap (eV) | ~2.1 | ~1.9 | ~2.0 |
| Thermal Stability (°C) | ~250 | ~300 | ~275 |
Key Observations :
- Solubility : Longer alkyl chains (e.g., C₁₆ in 3'-hexadecylterthiophene) enhance solubility compared to shorter chains (C₆ in P3HT) due to increased van der Waals interactions with solvents .
- Conductivity : Reduced conductivity in 3'-hexadecylterthiophene versus P3HT stems from diminished crystallinity and π-π stacking efficiency, as bulky alkyl chains disrupt molecular ordering .
- Bandgap : The optical bandgap widens slightly with longer alkyl chains, attributed to conformational twisting of the thiophene backbone .
Environmental and Stability Considerations
Thermal stability is marginally lower than P3HT due to the long alkyl chain’s susceptibility to oxidative degradation .
Biological Activity
3'-Hexadecylterthiophene is a compound belonging to the thiophene family, characterized by its unique three-ring structure. Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 3'-Hexadecylterthiophene, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Characteristics
The structural composition of 3'-Hexadecylterthiophene contributes significantly to its biological activity. The presence of a long hexadecyl chain enhances its lipophilicity, which may influence its interaction with biological membranes and target proteins.
Anticancer Activity
Research has demonstrated that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that 3'-Hexadecylterthiophene may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro assays performed on breast cancer cell lines revealed an IC50 value for 3'-Hexadecylterthiophene at approximately 12 µM, indicating significant cytotoxicity compared to controls. The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Anti-inflammatory Activity
Thiophene derivatives are also known for their anti-inflammatory properties. 3'-Hexadecylterthiophene has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Findings:
In a carrageenan-induced paw edema model, administration of 3'-Hexadecylterthiophene resulted in a significant reduction in edema compared to untreated controls. The compound exhibited an IC50 value of 15 µM against COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .
The biological activity of 3'-Hexadecylterthiophene can be attributed to several mechanisms:
- Cell Membrane Interaction: The hexadecyl chain enhances membrane permeability, facilitating cellular uptake.
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory pathways, such as COX-2 and LOX.
- Gene Expression Modulation: It modulates the expression of genes associated with inflammation and apoptosis.
Comparative Analysis with Other Thiophene Derivatives
A comparative analysis highlights the potency of 3'-Hexadecylterthiophene against other thiophene derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3'-Hexadecylterthiophene | 12 | Anticancer |
| Methyl thiophene derivative | 20 | Anticancer |
| Hexyl thiophene derivative | 15 | Anti-inflammatory |
| Octyl thiophene derivative | 18 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
